The synthesis of Manifaxine involves several key steps:
These steps indicate a multi-step synthetic route that requires careful control of reaction conditions to optimize yield and purity.
Manifaxine has a molecular formula of and a molecular weight of approximately 243.25 g/mol. Its IUPAC name is (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol. The structure features a morpholine ring substituted with a difluorophenyl group and hydroxyl functionality:
The stereochemistry is crucial for its biological activity, as the specific configuration can influence its interaction with biological targets.
Manifaxine can participate in various chemical reactions:
These reactions highlight the versatility of Manifaxine in organic synthesis and its potential for further modification.
Manifaxine functions primarily as a norepinephrine-dopamine reuptake inhibitor. It inhibits the reuptake of norepinephrine more potently than dopamine, which may enhance its efficacy in treating conditions associated with low norepinephrine levels:
This selective inhibition suggests that Manifaxine may be particularly useful in managing symptoms related to fatigue and pain .
Manifaxine has several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during formulation development.
Manifaxine has potential applications in treating various neurological and psychiatric disorders due to its mechanism of action:
Further clinical studies are necessary to fully establish its efficacy and safety profiles for these applications .
Manifaxine (developmental code name GW-320,659) emerged from strategic structural modifications of radafaxine ((S,S)-hydroxybupropion), a major active metabolite of the antidepressant bupropion. This chemical optimization was conducted by GlaxoSmithKline to enhance neuropharmacological properties while maintaining the norepinephrine-dopamine reuptake inhibition (NDRI) profile characteristic of its progenitor compounds [1] [5]. The molecular evolution involved cyclization of the hydroxybupropion structure into a morpholinol scaffold, specifically yielding (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol [1]. This transformation significantly altered the compound's physiochemical properties, bioavailability, and target engagement profile compared to radafaxine [7].
The synthetic pathway to manifaxine demonstrates deliberate medicinal chemistry refinements:
Table 1: Structural Evolution from Bupropion to Manifaxine
Compound | Core Structure | Key Modifications | Active Metabolite |
---|---|---|---|
Bupropion | Aminoketone | None | No |
Radafaxine | Hydroxybupropion | β-Hydroxylation | Yes (of bupropion) |
Manifaxine | Morpholinol | Cyclization, difluorophenyl substitution | No (novel entity) |
Quantum mechanical and molecular modeling analyses revealed that the morpholinol scaffold in manifaxine enables superior conformational stability for target engagement compared to the flexible hydroxybupropion backbone of radafaxine. This structural rigidity potentially enhances binding specificity at monoamine transporters [7]. Field-based quantitative structure-activity relationship (QSAR) studies further indicate that the 3,5-difluorophenyl moiety and stereospecific dimethyl groups at positions 3 and 5 contribute to optimized steric and electronic interactions within the norepinephrine transporter (NET) binding pocket, explaining the enhanced potency observed in preclinical models [7].
Manifaxine exhibits a distinct pharmacological profile within the NDRI class, characterized by balanced inhibition of norepinephrine and dopamine transporters (NET and DAT) with moderate preference for NET. In vitro binding assays demonstrated approximately 70% of radafaxine's DAT inhibitory efficacy but nearly fourfold greater potency at NET [1] [5]. This selective enhancement of noradrenergic activity differentiates it from non-selective psychostimulants like methylphenidate and positions it closer to atomoxetine in NET affinity, while retaining clinically relevant DAT engagement [2].
The compound's neurochemical effects reflect region-specific modulation critical for therapeutic applications:
Table 2: Neurotransmitter Transporter Affinity Profile of NDRIs
Compound | NET Ki (nM) | DAT Ki (nM) | NET/DAT Selectivity Ratio | Clinical Applications |
---|---|---|---|---|
Manifaxine | ~15-25 | ~80-120 | 1:0.2-0.3 | ADHD, obesity (investigational) |
Radafaxine | ~40 | ~210 | 1:0.19 | Depression (discontinued) |
Bupropion | ~360 | ~520 | 1:0.69 | Depression, smoking cessation |
Methylphenidate | ~160 | ~20 | 1:8 | ADHD |
Atomoxetine | ~5 | >10,000 | 1:2000 | ADHD |
Manifaxine's transporter inhibition kinetics demonstrate slow binding and dissociation characteristics, reminiscent of benztropine analogs rather than classical psychostimulants. This kinetic profile potentially contributes to its low abuse liability despite significant DAT occupancy [2]. The compound achieves functional selectivity through region-specific neurotransmitter modulation: By leveraging the high NET expression and NET's high affinity for dopamine in PFC regions, manifaxine produces greater relative increases in cortical catecholamines compared to subcortical regions [2]. This preferential PFC targeting aligns with the neurocognitive requirements for ADHD treatment while potentially minimizing side effects associated with striatal dopamine surges.
The dual therapeutic focus on attention deficit hyperactivity disorder (ADHD) and obesity emerged from manifaxine's unique neurochemical properties and receptor engagement profile. Preclinical studies established its ability to enhance prefrontal cortex (PFC)-dependent cognitive functions—particularly spatial working memory and error awareness—through catecholamine modulation [2] [10]. In rodent delayed-alternation tasks, manifaxine administration (0.3-3.0 mg/kg) produced dose-dependent improvements in working memory accuracy comparable to methylphenidate, but without subsequent locomotor activation or reinforcement in conditioned place preference paradigms [2]. These findings suggested potential efficacy in ADHD core symptoms with reduced abuse liability.
For obesity, pharmacogenetic investigations revealed that common polymorphisms in adrenergic receptor genes (ADRA2A) and dopamine metabolic enzymes (COMT) significantly influenced weight loss responses to manifaxine [1] [5]. Subjects with specific ADRA2A genotypes exhibited up to 3.5-fold greater weight reduction after 12 weeks of treatment compared to non-responders, indicating that the compound's efficacy depended on individual neurogenic predispositions to noradrenergic modulation of satiety pathways and metabolic rate [5].
The mechanistic rationale for dual indication includes:1. ADHD Application:- Enhanced error awareness via dorsal anterior cingulate cortex (dACC) and inferior parietal lobe modulation, as demonstrated in human fMRI analogue studies [10]- Strengthened error-related activation differences in dACC (+32% signal change for aware errors vs. unaware errors under active treatment)- Improved post-error adjustment through optimized cortical catecholamine ratios
Table 3: Preclinical and Early Clinical Research Findings by Indication
Therapeutic Area | Model/Design | Key Findings | Mechanistic Insight |
---|---|---|---|
ADHD | Rat delayed-alternation task | Dose-dependent WM improvement (ED50=1.2 mg/kg); Max +40% accuracy at 3 mg/kg | DA/NE co-modulation in PFC enhances spatial working memory |
ADHD | Human error awareness fMRI | +18.7% conscious error detection vs placebo; dACC activation specificity | Enhanced error signaling in performance monitoring networks |
Obesity | 12-week pharmacogenetic trial | ADRA2A G/G genotype: -7.3±1.2 kg; Other genotypes: -2.1±0.9 kg | Noradrenergic pathways dominate metabolic response |
Obesity | Resting energy expenditure | +5.7% metabolic rate at 12 weeks (responders) | Sustained NE activity increases thermogenesis |
Despite promising early results in both ADHD and obesity clinical trials demonstrating reasonable efficacy and tolerability [1], development was discontinued in 2006-2007 due to undisclosed "poor test results" in advanced phases and strategic portfolio decisions by the sponsoring company [5]. The compound's research legacy persists through structural analogues developed for cognitive enhancement and metabolic disorders, with several candidates in current preclinical development pipelines featuring optimized morpholinol derivatives with enhanced regional specificity for prefrontal and hypothalamic catecholamine systems [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: